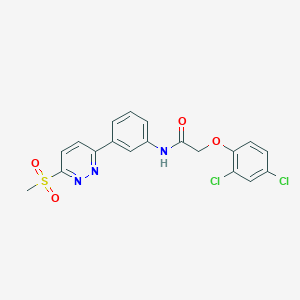![molecular formula C17H15F3N2O2 B2812305 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide CAS No. 2097915-72-3](/img/structure/B2812305.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide, also known as BCTC, is a selective antagonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin, and is involved in pain sensation, inflammation, and thermoregulation. BCTC has been widely used in scientific research to study the role of TRPV1 in various physiological and pathological processes.
Mecanismo De Acción
Target of Action
The primary target of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in cell differentiation, division, and adhesion, and mutations in this protein have been associated with certain types of leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide in lab experiments is its high selectivity for TRPV1, which allows for the specific targeting of this ion channel without affecting other channels or receptors. However, one limitation of using this compound is its relatively low potency and efficacy compared to other TRPV1 antagonists, which may require higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research involving N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation, metabolism, and immune function. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound and TRPV1 on various physiological and pathological processes.
Métodos De Síntesis
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 3-(trifluoromethoxy)benzoyl chloride with 6-cyclopropylpyridin-3-ylmethanol, followed by purification and characterization using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide has been used in numerous scientific studies to investigate the role of TRPV1 in pain sensation, inflammation, and other physiological processes. For example, this compound has been shown to block capsaicin-induced pain and inflammation in animal models, suggesting that TRPV1 may be a potential target for the development of novel analgesic and anti-inflammatory drugs.
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)24-14-3-1-2-13(8-14)16(23)22-10-11-4-7-15(21-9-11)12-5-6-12/h1-4,7-9,12H,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBKVALOARRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine](/img/structure/B2812223.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2812226.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2812232.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2812233.png)


![2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2812237.png)
![1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B2812238.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2812240.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2812241.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2812242.png)

![8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2812245.png)